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BF738735 stability and storage conditions

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Compound of Interest		
Compound Name:	BF738735	
Cat. No.:	B606050	Get Quote

BF738735 Technical Support Center

Welcome to the technical support center for **BF738735**. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, storage, and handling of **BF738735**, along with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **BF738735** and what is its primary mechanism of action?

A1: **BF738735** is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor.[1][2] It functions as an ATP-competitive inhibitor with an IC50 of 5.7 nM for PI4KIIIβ.[1][3] Its mechanism of action in an antiviral context is to block the formation of viral replication organelles, which are essential for the replication of a broad range of enteroviruses and rhinoviruses.[2][4] By inhibiting PI4KIIIβ, **BF738735** disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid crucial for recruiting viral and host factors to the replication sites.[5][6]

Q2: What is the recommended long-term storage condition for BF738735 powder?

A2: For long-term storage, **BF738735** in its solid (powder) form should be stored at -20°C.[7] Under these conditions, it is stable for up to three years.[5]

Q3: How should I prepare and store stock solutions of **BF738735**?



A3: **BF738735** is soluble in DMSO.[5] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM. To aid dissolution, sonication may be beneficial.[5] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or at -20°C for up to three to six months.[2][5]

Q4: What is the antiviral spectrum of **BF738735**?

A4: **BF738735** exhibits broad-spectrum antiviral activity against various species of enteroviruses and rhinoviruses, with 50% effective concentrations (EC50) typically ranging from 4 to 71 nM.[1][5] It has also been shown to inhibit Hepatitis C Virus (HCV) replication.[3][8]

Stability and Storage Conditions

Proper storage and handling of **BF738735** are critical for maintaining its activity and ensuring reproducible experimental results.

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years	Store in a dry, dark place.[5][9]
0 - 4°C	Short term (days to weeks)	For immediate use.[9]	
In Solvent (DMSO)	-80°C	Up to 1 year	Recommended for long-term storage of stock solutions.[5]
-20°C	Up to 6 months	Suitable for shorter- term storage of aliquots.[10]	

Shipping Conditions: **BF738735** is typically shipped at ambient temperature, often with blue ice.[5] This is considered sufficient for the short duration of shipping and will not affect the compound's stability.[9]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Compound precipitation in cell culture media	- Exceeding the solubility limit of BF738735 in aqueous media Interaction with components of the media or serum.	- Ensure the final concentration of DMSO in the media is low (typically <0.5%) to maintain solubility Prepare fresh dilutions from the DMSO stock solution for each experiment Consider using a serum-free or low-serum medium for the duration of the treatment if compatibility issues are suspected.
Inconsistent antiviral activity	- Degradation of BF738735 due to improper storage Inaccurate pipetting of the concentrated stock solution Variation in cell health or density Viral titer variability.	- Verify that the compound has been stored correctly according to the guidelines Use calibrated pipettes and ensure thorough mixing when preparing dilutions Standardize cell seeding density and ensure cells are in the exponential growth phase at the time of infection and treatment Perform a viral titration for each experiment to ensure a consistent multiplicity of infection (MOI).
Observed cytotoxicity at expected effective concentrations	- Cell line is particularly sensitive to the compound or the solvent (DMSO) The compound has degraded into a more toxic substance.	- Perform a cytotoxicity assay (e.g., MTS or MTT) to determine the 50% cytotoxic concentration (CC50) for your specific cell line.[1] - Lower the final concentration of DMSO in the culture medium Always use a vehicle control (DMSO alone) to differentiate between compound- and solvent-



		induced toxicity Use a fresh aliquot of BF738735.
Difficulty dissolving the powder in DMSO	- Insufficient mixing or solvent volume.	- Sonication is recommended to aid dissolution.[5] - If a sonicator is not available, gentle warming (e.g., in a 37°C water bath) and vortexing can be used Ensure you are using a sufficient volume of DMSO for the amount of powder.
Insoluble impurities observed in the product	- Minor impurities inherent to the synthesis process.	- These minor impurities typically do not affect the biological activity of the compound. They can be removed by filtering the stock solution through a 0.22 μm syringe filter.[5]

Experimental Protocols

Protocol 1: Determination of EC50 for Antiviral Activity

This protocol outlines the steps to determine the 50% effective concentration (EC50) of **BF738735** against a specific virus in a cell-based assay.

Materials:

- Host cells permissive to the virus of interest (e.g., HeLa, Vero, or BGMK cells)[1]
- Complete cell culture medium (e.g., MEM with 10% FBS, penicillin, and streptomycin)[1]
- Virus stock of known titer
- **BF738735** stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates



Cell viability assay reagent (e.g., CellTiter 96 AQueous One Solution)[1]

Procedure:

- Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
- Infection: After 24 hours, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI), for instance, 100 CCID50, for 2 hours.[1]
- Compound Treatment: While the cells are being infected, prepare serial dilutions of BF738735 in the cell culture medium. A typical concentration range to test would be from 0.01 μ M to 100 μ M.[1]
- After the 2-hour infection period, remove the virus inoculum.
- Add 100 μL of the prepared **BF738735** dilutions to the corresponding wells. Include wells with virus-infected cells treated with vehicle (DMSO) as a positive control for infection and uninfected cells as a negative control.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to cause a cytopathic effect (CPE), typically 3 to 4 days.[1]
- Quantification of Viral Activity: Assess the antiviral effect. This can be done by observing the
 CPE microscopically or by using a cell viability assay. For the latter, replace the medium with
 a cell viability reagent according to the manufacturer's instructions and measure the
 absorbance.[1]
- Data Analysis: Calculate the percentage of protection for each concentration of BF738735
 relative to the virus and cell controls. Plot the percentage of protection against the log of the
 compound concentration and use a non-linear regression analysis to determine the EC50
 value.

Protocol 2: Preparation of BF738735 for In Vivo Administration



This protocol provides a formulation for administering **BF738735** to mice.[1] It is crucial to prepare this formulation fresh on the day of use.[1]

Materials:

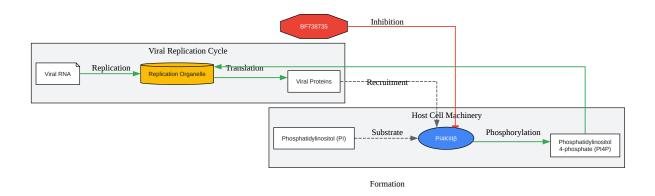
- **BF738735** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure to prepare a 1 mL working solution:

- Prepare a stock solution of **BF738735** in DMSO (e.g., 20.8 mg/mL).
- In a sterile microcentrifuge tube, add 100 μL of the DMSO stock solution.
- Add 400 μL of PEG300 to the tube and mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 and mix again until homogeneous.
- Finally, add 450 μL of saline to bring the total volume to 1 mL. Mix well.
- The final concentration of the solvents will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The resulting solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[1]

Visualizations Signaling Pathway of BF738735 Action



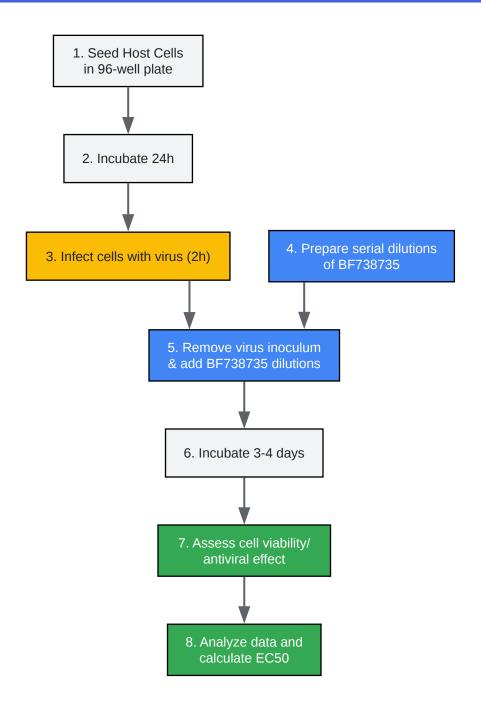


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Caption: Mechanism of action of BF738735 in inhibiting viral replication.

Experimental Workflow for EC50 Determination





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Caption: Workflow for determining the EC50 of BF738735.

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